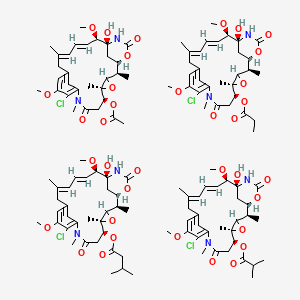

Ansamitocin P 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

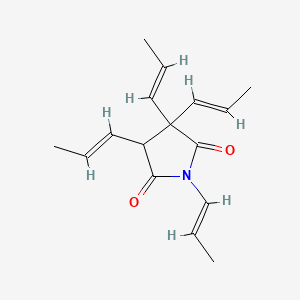

Ansamitocin is a potent antitumor agent belonging to the maytansinoid class of antibiotics. It is produced by the bacterium Actinosynnema pretiosum and exhibits strong cytotoxic activity against various cancer cell lines. Ansamitocin and its derivatives are commonly used as the active components in antibody-drug conjugates (ADCs) for targeted cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ansamitocin is primarily produced through microbial fermentation using Actinosynnema pretiosum. The biosynthesis involves a complex series of enzymatic reactions that convert primary metabolites into the final product. The fermentation process typically uses optimized media containing carbon and nitrogen sources such as glucose, glycerol, and soybean powder .

Industrial Production Methods: Industrial production of ansamitocin focuses on optimizing fermentation conditions to increase yield. Strategies include genetic modification of the producing strain, medium optimization, and the use of low-cost substrates. For example, the use of cane molasses, glycerol, and cold-pressed soybean powder has been shown to enhance ansamitocin production while reducing costs .

Análisis De Reacciones Químicas

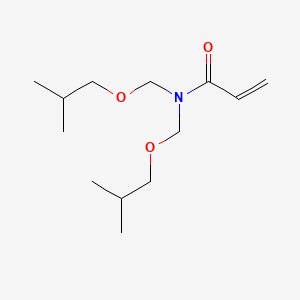

Types of Reactions: Ansamitocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the chemical modification of ansamitocin include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .

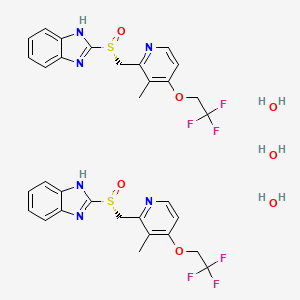

Major Products: The major products formed from these reactions are derivatives of ansamitocin with improved pharmacokinetic and pharmacodynamic properties. These derivatives are often used in the development of ADCs for targeted cancer therapy .

Aplicaciones Científicas De Investigación

Ansamitocin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, ansamitocin is studied for its unique structure and reactivity. Researchers investigate its biosynthetic pathways and explore methods to enhance its production through synthetic biology and metabolic engineering .

Biology: In biology, ansamitocin is used to study cell division and microtubule dynamics. It binds to tubulin, inhibiting microtubule assembly and disrupting cell division, making it a valuable tool for understanding cellular processes .

Medicine: In medicine, ansamitocin is a key component of ADCs used in cancer therapy. Its potent cytotoxicity is harnessed to selectively target and kill cancer cells while minimizing damage to healthy tissues. The ADC drug trastuzumab emtansine (Kadcyla), which uses an ansamitocin derivative, is approved for the treatment of HER2-positive breast cancer .

Industry: In the pharmaceutical industry, ansamitocin is produced on a large scale for use in ADCs and other therapeutic applications. Efforts are ongoing to improve production efficiency and reduce costs through bioprocess optimization .

Mecanismo De Acción

Ansamitocin exerts its effects by binding to tubulin, a protein involved in microtubule assembly. This binding disrupts the formation of microtubules, which are essential for cell division and intracellular transport. As a result, ansamitocin inhibits cell division and induces apoptosis in cancer cells .

Molecular Targets and Pathways: The primary molecular target of ansamitocin is tubulin. By binding to the vinblastine site on tubulin, ansamitocin induces conformational changes that prevent microtubule polymerization. This action activates the spindle checkpoint, leading to cell cycle arrest and apoptosis .

Comparación Con Compuestos Similares

Maytansine: Another potent antitumor agent used in ADCs.

Geldanamycin: An antibiotic with antitumor properties, primarily used in research.

Rifamycin: An antibiotic used to treat bacterial infections, particularly tuberculosis.

Propiedades

Número CAS |

69279-90-9 |

|---|---|

Fórmula molecular |

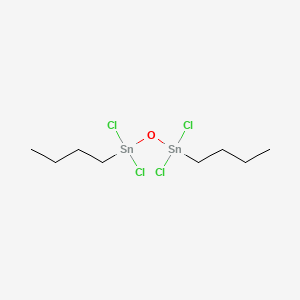

C126H168Cl4N8O36 |

Peso molecular |

2512.5 g/mol |

Nombre IUPAC |

[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] acetate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-methylbutanoate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] propanoate |

InChI |

InChI=1S/C33H45ClN2O9.C32H43ClN2O9.C31H41ClN2O9.C30H39ClN2O9/c1-18(2)12-28(38)44-26-16-27(37)36(6)22-14-21(15-23(41-7)29(22)34)13-19(3)10-9-11-25(42-8)33(40)17-24(43-31(39)35-33)20(4)30-32(26,5)45-30;1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28;1-8-26(36)42-24-15-25(35)34(5)20-13-19(14-21(39-6)27(20)32)12-17(2)10-9-11-23(40-7)31(38)16-22(41-29(37)33-31)18(3)28-30(24,4)43-28;1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h9-11,14-15,18,20,24-26,30,40H,12-13,16-17H2,1-8H3,(H,35,39);9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38);9-11,13-14,18,22-24,28,38H,8,12,15-16H2,1-7H3,(H,33,37);8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b11-9+,19-10+;11-9+,18-10+;11-9+,17-10+;10-8+,16-9+/t20-,24+,25-,26+,30?,32+,33+;19-,23+,24-,25+,28?,31+,32+;18-,22+,23-,24+,28?,30+,31+;17-,22+,23-,24+,27?,29+,30+/m1111/s1 |

Clave InChI |

PVNFMCBFDPTNQI-UIBOPQHZSA-N |

SMILES isomérico |

CCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H](C4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C)C)\C)OC)(NC(=O)O2)O.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)CC(C)C)C)\C)OC)(NC(=O)O2)O.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)CC(C)C)C)C)OC)(NC(=O)O2)O.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.